molecular formula C12H20O2 B15303926 6,6,8,8-Tetramethyl-7-oxaspiro[3.5]nonan-2-one

6,6,8,8-Tetramethyl-7-oxaspiro[3.5]nonan-2-one

Katalognummer: B15303926
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: LFILDXMNKNOZBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6,8,8-Tetramethyl-7-oxaspiro[3.5]nonan-2-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which connects two rings through a single atom. The presence of multiple methyl groups and an oxaspiro linkage makes it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,8,8-Tetramethyl-7-oxaspiro[3.5]nonan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to produce the compound in larger quantities. The use of advanced purification techniques ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6,6,8,8-Tetramethyl-7-oxaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxaspiro linkage or other parts of the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

6,6,8,8-Tetramethyl-7-oxaspiro[3.5]nonan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 6,6,8,8-Tetramethyl-7-oxaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Oxaspiro[3.5]nonan-2-one: This compound shares a similar spirocyclic structure but lacks the multiple methyl groups present in 6,6,8,8-Tetramethyl-7-oxaspiro[3.5]nonan-2-one.

    6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one: This compound includes an additional nitrogen atom in the spiro linkage, giving it different chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of methyl groups and oxaspiro linkage. This structure imparts unique chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C12H20O2

Molekulargewicht

196.29 g/mol

IUPAC-Name

6,6,8,8-tetramethyl-7-oxaspiro[3.5]nonan-2-one

InChI

InChI=1S/C12H20O2/c1-10(2)7-12(5-9(13)6-12)8-11(3,4)14-10/h5-8H2,1-4H3

InChI-Schlüssel

LFILDXMNKNOZBX-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2(CC(=O)C2)CC(O1)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.